
N-Boc-2-fluoro-D-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-2-fluoro-D-tyrosine: is a derivative of the amino acid tyrosine, where the hydrogen atom on the hydroxyl group of the phenyl ring is replaced by a fluorine atom, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis and medicinal chemistry due to its unique properties and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-fluoro-D-tyrosine typically involves the protection of the amino group of 2-fluoro-D-tyrosine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
化学反応の分析
Types of Reactions: N-Boc-2-fluoro-D-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions using reagents like HATU or EDCI in the presence of a base.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: HATU or EDCI with a base like N-methylmorpholine (NMM).
Major Products:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Deprotection Reactions: 2-fluoro-D-tyrosine.
Coupling Reactions: Peptides containing the 2-fluoro-D-tyrosine residue.
科学的研究の応用
Chemistry: N-Boc-2-fluoro-D-tyrosine is used in the synthesis of peptides and proteins with modified properties. It is valuable in studying the effects of fluorine substitution on the biological activity of peptides.
Biology: In biological research, this compound is used to investigate the role of tyrosine residues in protein function and signaling pathways. The fluorine atom can serve as a probe in NMR studies to gain insights into protein structure and dynamics.
Medicine: this compound is explored for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators. The fluorine substitution can enhance the metabolic stability and bioavailability of therapeutic peptides.
Industry: In the pharmaceutical industry, this compound is used in the development of novel drugs and diagnostic agents. Its unique properties make it a valuable tool in medicinal chemistry.
作用機序
The mechanism of action of N-Boc-2-fluoro-D-tyrosine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can alter the electronic properties of the phenyl ring, affecting interactions with other molecules and enzymes. The Boc group provides protection during synthesis, ensuring the amino group remains unreactive until deprotection is desired .
類似化合物との比較
N-Boc-tyrosine: Lacks the fluorine substitution, making it less stable and less bioavailable compared to N-Boc-2-fluoro-D-tyrosine.
2-fluoro-D-tyrosine: Lacks the Boc protection, making it more reactive and less suitable for peptide synthesis.
N-Boc-3-fluoro-D-tyrosine: Similar but with fluorine at a different position on the phenyl ring, leading to different electronic and steric effects.
Uniqueness: this compound is unique due to the combination of fluorine substitution and Boc protection. This combination enhances its stability, bioavailability, and suitability for peptide synthesis, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
(2R)-3-(2-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEICTNRFBRIIRB-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)O)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650162 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125218-32-8 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
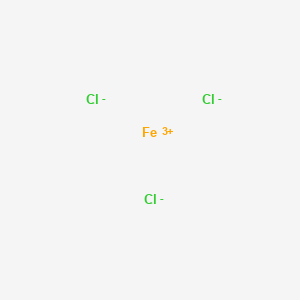
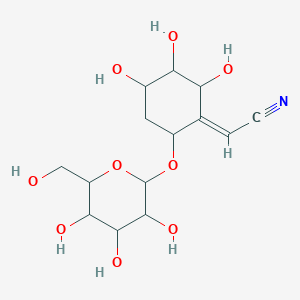

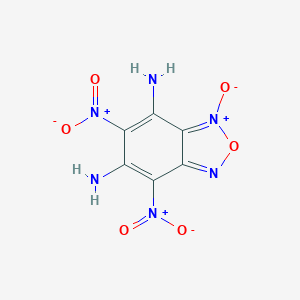
![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)
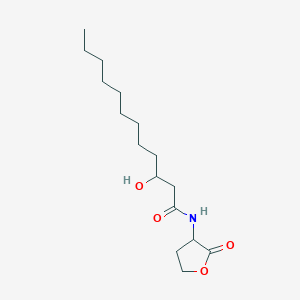
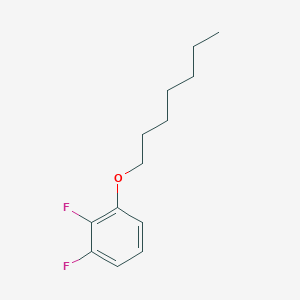
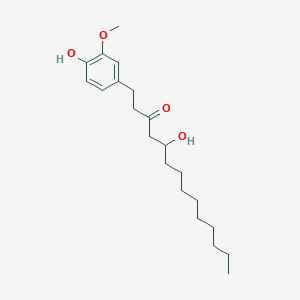
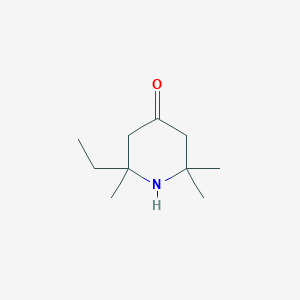

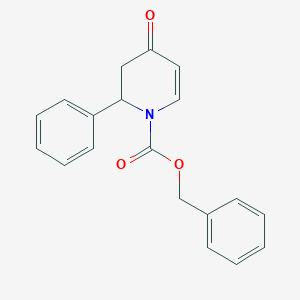
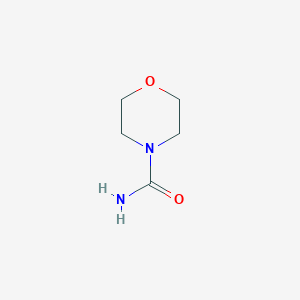
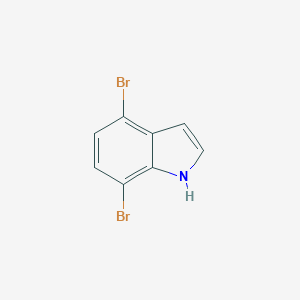
![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)
